molecular formula C22H12ClFN2O3 B11137254 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137254
M. Wt: 406.8 g/mol
InChI Key: MCTKBAZTJZCDAX-UHFFFAOYSA-N
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Description

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Properties

Molecular Formula

C22H12ClFN2O3

Molecular Weight

406.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12ClFN2O3/c23-12-9-10-17(25-11-12)26-19(13-5-1-3-7-15(13)24)18-20(27)14-6-2-4-8-16(14)29-21(18)22(26)28/h1-11,19H

InChI Key

MCTKBAZTJZCDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-pyrrole-3,9-dione
  • 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-indole-3,9-dione

Uniqueness

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Biological Activity

The compound 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family and has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available pyridine and phenyl derivatives. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Synthetic Pathway Overview

StepReactantsConditionsProduct
1Pyridine derivative + AldehydeMeOH, refluxIntermediate A
2Intermediate A + AnhydrideHeat2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Antimicrobial Activity

Research indicates that derivatives of the chromeno-pyrrole structure exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using human peripheral blood mononuclear cells (PBMCs) demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Studies

Toxicity assessments reveal that while the compound exhibits promising biological activity at lower concentrations, higher doses may lead to cytotoxic effects. For instance, at concentrations above 100 µg/mL, a reduction in cell viability was observed.

Case Studies

Several case studies have documented the biological activities of similar chromeno-pyrrole derivatives:

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that related compounds demonstrated effective inhibition against a range of bacterial pathogens using broth microdilution methods. The most potent derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties through a series of assays measuring cytokine levels in stimulated PBMC cultures. The results indicated a dose-dependent inhibition of cytokine production .

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